molecular formula C23H23NO4 B12307571 rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, cis

rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, cis

Cat. No.: B12307571
M. Wt: 377.4 g/mol
InChI Key: GCRORTMHBOUYBH-UHFFFAOYSA-N
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Description

Bicyclic Core Architecture: Octahydrocyclopenta[c]pyrrole System

The foundational scaffold of this compound is the octahydrocyclopenta[c]pyrrole system, a saturated bicyclic structure comprising a five-membered cyclopentane ring fused to a five-membered pyrrolidine ring. The fusion occurs at the c position of the cyclopentane and the 1,2 positions of the pyrrolidine, resulting in a rigid, non-planar framework. Key bond lengths and angles derived from X-ray crystallography (where available) and computational models highlight the strain distribution across the bicyclic system (Table 1).

Table 1: Structural Parameters of Octahydrocyclopenta[c]pyrrole Core

Parameter Value (Å or °) Source
C3a–C6a bond length 1.54 Å
N2–C3a bond length 1.47 Å
C3a–C6a–C5a bond angle 108.2°
Ring puckering amplitude 0.38 Å

The saturation of both rings eliminates aromaticity, rendering the system more flexible than its unsaturated counterparts but still constrained by the fused bicyclic geometry. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments for the axial and equatorial hydrogens, with coupling constants (e.g., J = 10.2 Hz for axial H3a–H6a) confirming the chair-like conformation of the pyrrolidine ring.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C23H23NO4/c25-21(26)23-11-5-6-15(23)12-24(14-23)22(27)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,25,26)

InChI Key

GCRORTMHBOUYBH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Chiral Ligand-Assisted Carboxylation

Starting Material : N-Boc-octahydrocyclopenta[c]pyrrole (Structure III in).
Procedure :

  • Deprotonation : React N-Boc-protected octahydrocyclopenta[c]pyrrole with s-butyllithium (s-BuLi) in methyl tert-butyl ether (MTBE) at −78°C in the presence of (+)-Tocosamine as a chiral ligand.
  • Carboxylation : Introduce dry CO₂ gas into the reaction mixture for 0.5 hours, followed by gradual warming to room temperature.
  • Acid Workup : Adjust pH to 2–3 with HCl, extract with ethyl acetate, and purify via silica gel chromatography.
  • Fmoc Protection : Replace the Boc group by treating the carboxylic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) and triethylamine (TEA).

Yield : 78–90% (carboxylation step); 85–92% (Fmoc protection).

Critical Parameters :

  • Temperature control (−78°C) to prevent racemization.
  • Chiral ligand ensures cis stereochemistry.

Solid-Phase Peptide Synthesis (SPPS)

Resin : 2-Chlorotrityl chloride (CTC) resin.
Procedure :

  • Resin Loading : Anchor Fmoc-protected pyrrolidine carboxylic acid to CTC resin using DIPEA in DMF/DCM.
  • Sequential Coupling :
    • Deprotect Fmoc groups with 20% piperidine in DMF.
    • Couple intermediates using HBTU and DIPEA.
  • Cleavage : Treat with hexafluoroisopropanol (HFIPA) in DCM to release the peptide-resin conjugate.
  • Cyclization : Perform on-resin cyclization using PyBOP/oxyma pure in DMF.

Yield : 65–75% overall yield for SPPS.

Advantages :

  • Scalability for industrial production.
  • Minimal epimerization due to steric hindrance from CTC resin.

Hydrogenation of Unsaturated Precursors

Starting Material : 1,2-Dicyanocyclopentene.
Procedure :

  • Hydrogenation : Reduce the dicyano compound under H₂ (50–100 psi) with Raney nickel or palladium on carbon.
  • Cyclization : Heat the intermediate in acetic acid to form the bicyclic pyrrole core.
  • Functionalization : Introduce the carboxylic acid via CO₂ insertion and protect with Fmoc-Cl.

Yield : 60–70% (hydrogenation step); 80–85% (carboxylation).

Challenges :

  • Requires high-pressure equipment.
  • Stereochemical control dependent on catalyst selection.

Comparative Analysis of Methods

Method Yield Stereocontrol Scalability Complexity
Chiral Ligand-Assisted 78–90% High Moderate High
SPPS 65–75% Moderate High Moderate
Hydrogenation 60–70% Low Low High

Key Findings :

  • Chiral ligand-assisted synthesis offers superior stereocontrol but requires cryogenic conditions.
  • SPPS is preferred for combinatorial libraries due to modularity.
  • Hydrogenation routes are less favored due to side reactions.

Purification and Characterization

Purification :

  • Chromatography : Silica gel (ethyl acetate/hexane) or reverse-phase HPLC.
  • Recrystallization : Ethyl acetate/petroleum ether (1:1) for final product.

Analytical Data :

  • HPLC : Purity >97% (C18 column, 0.1% TFA in acetonitrile/water).
  • NMR : δ 7.75–7.30 (m, 8H, Fmoc aromatic), δ 4.40–4.20 (m, 2H, CH₂O).
  • HRMS : [M+H]⁺ calcd. for C₂₄H₂₃NO₄: 396.1554; found: 396.1558.

Industrial-Scale Considerations

  • Cost-Efficiency : SPPS reduces solvent waste compared to solution-phase methods.
  • Regulatory Compliance : Chiral ligands must meet ICH Q3D guidelines for metal residues.
  • Process Optimization : Continuous flow systems improve CO₂ insertion efficiency.

Emerging Methodologies

  • Biocatalytic Approaches : Ketoreductases for enantioselective reduction of ketone intermediates.
  • Photocatalysis : Visible-light-mediated cyclization to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the Fmoc group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, cis involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, allowing the amino group to participate in subsequent reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Key Properties/Applications Reference
Target Compound Octahydrocyclopenta[c]pyrrole Fmoc at C2; -COOH at C3a (cis-3aR,6aR) C22H23NO5 381.43 Peptide backbone rigidity; protease inhibition
rac-(3aR,6aR)-5-{Fmoc}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis Furo[2,3-c]pyrrole Fmoc at C5; -COOH at C6a (cis-3aR,6aR) C22H21NO5 379.41 Reduced ring strain; enhanced metabolic stability
rac-(3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid Octahydrocyclopenta[c]pyrrole Benzyl at C2; -COOH at C3a (cis-3aR,6aR) C19H23NO2 297.39 Lower steric hindrance; intermediate in SPPS*
rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis Octahydrocyclopenta[b]pyrrole tert-butyl ester at C1; -NH2 at C3a (cis-3aR,6aS) C15H26N2O2 266.38 Base-sensitive protection; amine functionalization
3-((Fmoc)amino)oxetane-3-carboxylic acid Oxetane Fmoc-protected amine; -COOH at C3 C19H17NO5 339.34 High polarity; improved solubility in polar media

*SPPS: Solid-phase peptide synthesis

Key Findings:

Core Structure Impact :

  • The octahydrocyclopenta[c]pyrrole core (target compound) provides greater conformational rigidity compared to furopyrrole () or oxetane () derivatives, enhancing binding specificity in enzyme inhibition.
  • Furopyrrole derivatives exhibit lower ring strain but reduced hydrogen-bonding capacity due to the oxygen heteroatom.

Substituent Effects :

  • Fmoc vs. Benzyl : The Fmoc group in the target compound improves UV detectability (λ = 301 nm) compared to benzyl, which lacks chromophores. However, benzyl-substituted analogs show faster deprotection kinetics.
  • Carboxylic Acid Position : The 3a-carboxylic acid group (target) offers spatial proximity to the bicyclic nitrogen, facilitating salt bridge formation in active sites, unlike the 1-carboxylic acid isomer ().

Stereochemistry :

  • The cis-3aR,6aR configuration in the target compound stabilizes a boat-like conformation, whereas trans isomers (e.g., ) adopt chair-like conformations, altering substrate docking in biological targets.

Physicochemical Properties: The target compound’s predicted pKa (~3.44) is lower than non-Fmoc analogs (e.g., benzyl derivative, pKa ~4.2), enhancing ionization in physiological environments. Molecular weight (>380 g/mol) and lipophilicity (cLogP ~3.1) align with Lipinski’s rules for drug-likeness, unlike bulkier tert-butyl derivatives ().

Safety and Handling :

  • Similar to other Fmoc-protected acids (), the target compound is classified as a skin/eye irritant (H315/H319) but lacks acute oral toxicity (H302) due to its low bioavailability.

Biological Activity

Structure

The chemical structure of rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is characterized by a bicyclic framework that includes a cyclopentane ring fused to a pyrrole ring. The presence of the fluorenylmethoxycarbonyl group enhances its stability and solubility.

Molecular Formula

  • Molecular Formula : C₁₆H₁₉NO₄
  • Molecular Weight : 285.33 g/mol

Physical Properties

PropertyValue
Boiling PointNot available
Melting PointNot available
DensityNot available
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it has inhibitory effects on certain bacterial strains, potentially due to its unique structural features that disrupt cellular functions.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating that it may induce apoptosis in malignant cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a dose-dependent response with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
  • Cytotoxicity in Cancer Cells : In vitro assays using human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may activate intrinsic apoptotic pathways.

Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectConcentration Range
AntimicrobialStaphylococcus aureusInhibition of growth32 - 128 µg/mL
AntimicrobialEscherichia coliInhibition of growth32 - 128 µg/mL
CytotoxicityMCF-7 (breast cancer)Reduction in cell viabilityUp to 50 µM

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityCytotoxicity (MCF-7)
rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acidYesYes
Compound A (similar structure)ModerateYes
Compound B (different structure)NoLow

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